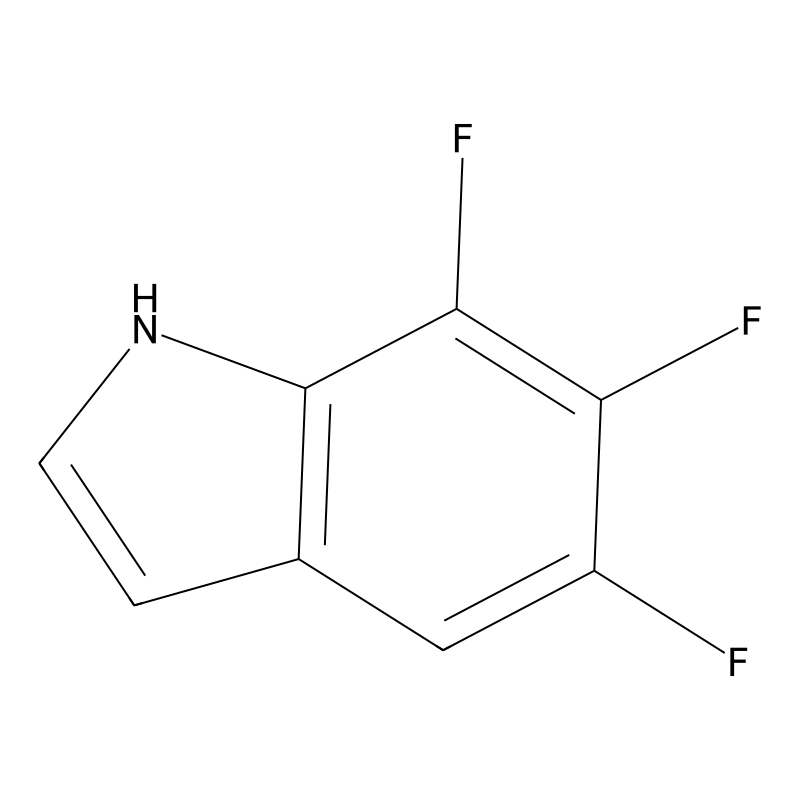

5,6,7-trifluoro-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Characterization:

,6,7-Trifluoro-1H-indole is an organic molecule synthesized through various methods, including:

- The Schiemann reaction, which involves the reaction of aniline with trifluorochloroethane in the presence of a Lewis acid catalyst [].

- The Buchwald-Hartwig amination, which involves the coupling of a suitable trifluoroindole precursor with an amine using a palladium catalyst.

These methods allow researchers to obtain 5,6,7-trifluoro-1H-indole for further investigation in various scientific fields.

Potential Applications:

Research suggests that 5,6,7-trifluoro-1H-indole possesses properties that make it a potential candidate for various applications, including:

- Medicinal Chemistry: Due to the presence of the trifluoromethyl group, 5,6,7-trifluoro-1H-indole can serve as a building block for the design and synthesis of novel drug molecules [].

- Material Science: The unique electronic properties of 5,6,7-trifluoro-1H-indole can be beneficial in the development of organic electronics and optoelectronic materials.

5,6,7-trifluoro-1H-indole is a fluorinated derivative of indole, characterized by the presence of three fluorine atoms at the 5, 6, and 7 positions of the indole ring. This compound has gained attention in various fields of research due to its unique chemical properties and potential biological activities. The molecular formula of 5,6,7-trifluoro-1H-indole is , with a molecular weight of approximately 189.12 g/mol. The trifluoromethyl substituents enhance its reactivity and influence its interactions with biological targets, making it a subject of interest in medicinal chemistry and material science.

- Oxidation: The indole ring can be oxidized to form various products such as indolequinones.

- Reduction: Reduction reactions can convert the indole to dihydroindoles or other reduced forms.

- Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions, where they can be replaced by nucleophiles under appropriate conditions.

These reactions are often conducted using organic solvents like dichloromethane or ethanol, with catalysts such as palladium on carbon for hydrogenation.

Research indicates that 5,6,7-trifluoro-1H-indole exhibits a broad spectrum of biological activities. It has been investigated for:

- Antimicrobial Properties: Showing effectiveness against various pathogens.

- Antiviral Activity: Potentially inhibiting viral replication through interactions with integrases and other viral proteins.

- Anticancer Effects: Demonstrating cytotoxicity against several cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest .

These biological activities are attributed to the compound's ability to interact with multiple molecular targets, leading to alterations in cellular functions.

Several synthetic routes have been developed for the preparation of 5,6,7-trifluoro-1H-indole:

- Fischer Indole Synthesis: A classical method for synthesizing indoles from phenylhydrazines and ketones.

- Bartoli Indole Synthesis: Involves the reaction of an aryl halide with a substituted hydrazine.

- Reissert Indole Synthesis: A method that utilizes isocyanides as precursors to generate indoles .

Additionally, trifluoromethyl groups can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

5,6,7-trifluoro-1H-indole has several applications across different fields:

- Medicinal Chemistry: It serves as a scaffold for developing novel therapeutic agents due to its unique structure and biological properties.

- Material Science: Utilized in the synthesis of advanced materials owing to its chemical reactivity.

- Agrochemicals: Investigated for potential use in developing new agrochemical products due to its biological activity.

Studies on the interactions of 5,6,7-trifluoro-1H-indole with biological macromolecules have shown that it can effectively bind to target proteins through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile. For example, binding mode analyses have illustrated how fluorinated compounds interact with viral DNA and proteins involved in replication processes .

Several compounds share structural similarities with 5,6,7-trifluoro-1H-indole. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 5-(Trifluoromethyl)-1H-indole-2-carboxylic acid | C₉H₆F₃N₁O₂ | 0.89 |

| Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | C₉H₇F₃N₁O₂ | 0.88 |

| 4-Fluoro-1H-indole-2-carboxylic acid | C₈H₆F₁N₁O₂ | 0.81 |

| 6-Fluoro-1H-indole-2-carboxylic acid | C₈H₆F₁N₁O₂ | 0.80 |

| 5-Fluoroindole-2-carboxylic acid | C₈H₇F₁N₁O₂ | 0.80 |

The presence of three fluorine atoms in the structure of 5,6,7-trifluoro-1H-indole distinguishes it from other similar compounds that may only contain one or two fluorine substituents or different functional groups. This unique substitution pattern significantly influences its chemical reactivity and biological activity .

Fluorination Strategies for Indole Derivatives

Electrophilic Fluorination Techniques

Electrophilic fluorination represents a fundamental approach for introducing fluorine atoms into indole derivatives, with particular relevance to the synthesis of 5,6,7-trifluoro-1H-indole [8]. The most commonly employed electrophilic fluorinating reagents include N-fluorobenzenesulfonimide and Selectfluor, which demonstrate high regioselectivity in indole functionalization [9] [11]. Research has established that electrophilic fluorination at the C3 position of indole typically proceeds through initial fluorination followed by rearomatization, leading to monofluorinated indole intermediates [8].

The mechanism of electrophilic fluorination involves the formation of iminium intermediates that can be captured by nucleophiles in the reaction medium [8]. Studies have demonstrated that difluorohydroxylation of substituted indoles using Selectfluor as the electrophilic fluorinating reagent proceeds with high regioselectivity at the C3 carbon site under mild conditions [9] [11]. The quantum yield of photooxidation reactions involving fluorinated indoles shows strong dependence on the solvent environment, with protic solvents typically providing photostabilization through hydrogen bonding [41].

For multi-fluorinated systems like 5,6,7-trifluoro-1H-indole, cascade fluorofunctionalization approaches have proven effective [10]. These methods feature the formation of carbon-carbon, carbon-fluorine, and carbon-oxygen bonds through electrophilic fluorination using N-fluorobenzenesulfonimide [10]. The synthesis of polycyclic fluorinated indoline derivatives from simple precursors has been achieved in yields ranging from 40 to 63 percent [10].

| Fluorinating Reagent | Target Position | Yield Range | Reaction Conditions |

|---|---|---|---|

| N-fluorobenzenesulfonimide | C2-C3 | 40-63% | Mild conditions, room temperature |

| Selectfluor | C3 | 60-90% | Acetonitrile/water, ambient temperature |

| Hypervalent iodine/HF | Various | 55-98% | Acidic conditions, controlled temperature |

The application of hypervalent iodine compounds with hydrogen fluoride as a fluorine source has emerged as a practical alternative for electrophilic fluorination [13]. This methodology utilizes the in situ formation of electrophilic species, allowing for efficient carbon-fluorine bond formation under relatively mild acidic conditions [13].

Directed Ortho-Metalation Approaches

Directed ortho-metalation represents a powerful strategy for regioselective functionalization of indole derivatives, particularly relevant for accessing the substitution pattern found in 5,6,7-trifluoro-1H-indole [16] [17]. The indole N-phosphinoyl derivatives undergo n-butyllithium deprotonation followed by electrophile quenching to afford C7-substituted products, though deprotection requires harsh conditions [16]. More practical approaches utilize N-amide derivatives, which upon sequential or one-pot C2 metalation, silylation, C7 metalation, and electrophile treatment, furnish substituted indoles in good overall yields [16].

The directed metalation process relies on the presence of directing groups that coordinate with the metal center, facilitating regioselective lithiation [20] [21]. For fluorine-excessive heterocycles such as indoles, C2 lithiation is highly dominant, occurring even in the presence of directing groups [21]. The choice of protecting group significantly influences the success of directed metalation reactions, with removable substituents such as lithium carboxylate and tert-butoxycarbonyl proving most effective [20].

Research has demonstrated that gramine derivatives, obtained through combined directed ortho-metalation and cross-coupling sequences, can undergo retro-Mannich fragmentation in the presence of N-halosuccinimides to afford 3-halo indoles in yields ranging from 37 to 88 percent [17] [18]. This methodology provides a conceptually new approach to diverse 3,4-substituted indoles [17] [18].

The metalation conditions typically require strong bases such as n-butyllithium or lithium diisopropylamide at low temperatures [20]. The temperature control is critical, as metalation reactions are generally performed at temperatures ranging from -78°C to -25°C to ensure selectivity and prevent side reactions [20]. Carbon dioxide serves as one of the most convenient N-protecting groups in indole lithiations because the protection is installed in situ and readily removed during normal workup procedures [20].

Carboxylic Acid Functionalization Pathways

Carboxylation at C2/C3 Positions

The carboxylation of indole derivatives at the C2 and C3 positions represents a crucial synthetic pathway for accessing functionalized indole carboxylic acids relevant to 5,6,7-trifluoro-1H-indole synthesis [25] [27]. Direct C2 carboxylation of 3-substituted indoles has been achieved using a combination of lithium tert-butoxide, cesium fluoride, and 18-crown-6 under ambient carbon dioxide atmosphere [25]. This methodology demonstrates high functional group compatibility with substrates bearing electrophilic substituents such as cyano, formyl, benzoyl, phenylsulfonyl, phenylsulfinyl, and chloride groups at the C3 position [25].

The synthesis of indole-2-carboxylate derivatives through palladium-catalyzed aerobic amination of aryl carbon-hydrogen bonds has been developed as an efficient route [27]. This direct oxidative carbon-hydrogen amination starting from 2-acetamido-3-arylacrylates provides access to 1-acetyl indolecarboxylates, which can be converted to indole-2-carboxylates through straightforward deacetylation [27]. The reaction employs a catalytic palladium(II) source with oxygen as the terminal oxidant, achieving good to high yields for numerous electron-rich and electron-poor substrates [27].

The mechanism of C2 carboxylation involves the formation of organolithium intermediates that react with carbon dioxide to form carboxylate salts [25]. The use of crown ethers enhances the reactivity of the base system by increasing the ionic character of the metal-carbon bond [25]. Temperature control is essential, with most carboxylation reactions proceeding optimally at temperatures between room temperature and 60°C [25].

Industrial applications have utilized nitrotoluene and diethyl oxalate as starting materials for indole-2-carboxylic acid synthesis [29]. This route involves condensation and atmospheric distillation followed by reduction with hydrazine hydrate under ferrous hydroxide catalysis [29]. The advantages include readily available starting materials, inexpensive catalysts, mild reaction conditions, simple post-reaction processing, and high chemical yields [29].

| Carboxylation Method | Position | Yield Range | Key Reagents |

|---|---|---|---|

| LiOtBu/CsF/18-crown-6 | C2 | 70-95% | CO₂, crown ether |

| Pd-catalyzed amination | C2 | 65-90% | Pd(II), O₂ |

| Nitrotoluene route | C2 | 60-80% | Fe(OH)₂, N₂H₄ |

| Trifluoroketone hydrolysis | C3 | 85-95% | NaOH, HCl |

Protecting Group Strategies

Protecting group strategies play a crucial role in the synthesis of complex indole derivatives such as 5,6,7-trifluoro-1H-indole, particularly during multi-step synthetic sequences [31] [32] [34]. The tert-butoxycarbonyl protecting group has emerged as one of the most versatile and widely used nitrogen protecting groups for indole chemistry [34] [37]. This protecting group is acid-labile and can be added to indoles under aqueous conditions using di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide [34].

Research has demonstrated that Boc groups function effectively as both protectors and directors for iridium-catalyzed carbon-hydrogen borylation reactions [37]. Pyrroles, indoles, and azaindoles can be selectively functionalized at carbon-hydrogen positions beta to nitrogen using Boc protection [37]. The protecting group can be removed through thermolysis or left intact during subsequent transformations, providing synthetic flexibility [37].

The allyloxycarbonyl protecting group represents another valuable option for indole nitrogen protection, particularly in solid-phase peptide synthesis applications [32]. This protecting group demonstrates compatibility with the fluorenylmethyloxycarbonyl/tert-butyl strategy when fluorenylmethyloxycarbonyl groups are cleaved using 1,8-diazabicyclo[5.4.0]undec-7-ene [32]. The allyloxycarbonyl protection prevents oxidative side product formation during peptide synthesis [32].

The pivaloyl protecting group offers unique advantages due to steric effects that protect both the N1 and C2 indole positions simultaneously [35]. This dual protection capability makes pivaloyl particularly useful for directing intramolecular Friedel-Crafts acylations to the C4 position rather than the electronically favored C2 position [35]. However, pivaloyl removal typically requires harsh conditions, with alkoxide-mediated deprotection showing variable yields [35].

Novel protecting group strategies include the 2-phenylsulfonylethyl group, which functions as an alkyl protecting group for nitrogen during indole synthesis [33]. This group can be readily removed from the indole nitrogen under basic conditions through a retro-Michael elimination mechanism [33]. The protecting group strategy takes advantage of the significant difference in pKa values between indole and aniline, making base-mediated elimination feasible [33].

Optimization of Reaction Conditions

Temperature and Solvent Effects

Temperature and solvent selection represent critical parameters in the optimization of synthetic routes to fluorinated indole derivatives, particularly for complex structures like 5,6,7-trifluoro-1H-indole [38] [39] [42]. The Fischer indole synthesis in dimethyl sulfoxide/acetic acid/water solvent systems has been optimized for continuous flow conditions, with the template reaction employing a 2:1:1 solvent ratio at 110°C [38]. This solvent combination provides homogeneous reaction conditions while maintaining good conversion rates and high yields [38].

Research has established that solvent polarity significantly influences the regioselectivity and yield of indole fluorination reactions [39] [41]. The synthesis of indole-2-carboxylate derivatives through Hemetsberger-Knittel reactions demonstrates strong dependence on reaction temperature and solvent choice [39]. Optimal yields are achieved when Knoevenagel condensation reactions are conducted at -20°C for 30 minutes, followed by warming to -5 to 0°C for 6 to 19 hours [39]. Thermolytic cyclization reactions benefit from dilute anhydrous xylene solutions at approximately 40 millimolar concentration, heated for 30 minutes to achieve yields of 88.6 to 94.6 percent [39].

Environmental factors such as pH demonstrate significant effects on indole production and stability [40]. Low pH conditions inhibit indole formation, while high pH increases indole production at both 30°C and 37°C [40]. Temperature effects are particularly pronounced, with indole production occurring at 50°C even at low cell densities, resulting in 89-fold higher extracellular indole concentrations compared to 37°C conditions [40].

Solvent effects on photooxidation processes show that protic solvents such as methanol provide photostabilization compared to aprotic solvents like acetonitrile or n-hexane [41]. This effect is attributed to hydrogen bonded complex formation between the chromophore and alcohol, resulting in lower triplet formation efficiency and decreased singlet oxygen formation [41].

| Solvent System | Temperature (°C) | Reaction Type | Yield Range |

|---|---|---|---|

| DMSO/AcOH/H₂O (2:1:1) | 110 | Fischer indole | 70-90% |

| Anhydrous xylene | 140-160 | Thermolytic cyclization | 88-95% |

| Toluene | 80-110 | Fischer cyclization | 85-95% |

| Methanol | 25-65 | Photooxidation | Variable |

Catalytic System Development

The development of efficient catalytic systems for fluorinated indole synthesis has focused on transition metal complexes that provide high selectivity and functional group tolerance [44] [46] [49]. Gold-catalyzed tandem cycloisomerization/fluorination reactions of unprotected 2-alkynylanilines represent a significant advancement in accessing 3,3-difluoro-2-aryl-3H-indoles and 3-fluoro-2-arylindoles [44]. These reactions proceed through unprecedented aminoauration/oxidation/fluorination cascade mechanisms for 2-alkynylanilines bearing linear alkyl groups on terminal triple bonds [44].

Iron-based catalytic systems have emerged as sustainable alternatives to expensive precious metal catalysts [46]. Well-defined three-coordinate iron(0) complexes enable versatile regioselective carbon-hydrogen alkylation of indole derivatives without requiring Grignard reagents or additional additives [46]. The absence of Grignard reagents makes these reactions more environmentally friendly and compatible with a broader variety of functional groups [46]. Regioselectivity can be controlled by varying the aryl substituent on alkene substrates, switching from Markovnikov to anti-Markovnikov selectivity [46].

Rhodium(III)-catalyzed indole functionalization using [RhCp*Cl₂]₂ has shown exceptional versatility in synthesizing fused indole derivatives through cascade annulation methods [49]. The catalytic cycles involve coordination of functional groups, metal center coordination through binding sites, and generation of 5- or 6-membered metallacycles [49]. These systems demonstrate compatibility with oxidative, reductive, eliminative, and additive protocols [49].

Palladium-catalyzed systems continue to play important roles in indole synthesis, particularly for intermolecular and intramolecular cyclization reactions [50]. Various palladium catalysts including Pd(PPh₃)₄, Pd₂dba₃, and Pd(OAc)₂ have been successfully employed for establishing carbon-carbon and carbon-nitrogen coupling reactions [50]. The choice of ligand system significantly affects reaction outcomes, with phosphine ligands providing different regioselectivities compared to N-heterocyclic carbene ligands [50].

Copper-catalyzed systems have found application in the synthesis of indole-annulated sulfur heterocycles through carbon-nitrogen coupling reactions [47]. Intramolecular copper-catalyzed Ullmann-type carbon-nitrogen coupling combined with palladium-catalyzed direct arylation provides efficient access to biologically relevant benzothiazino[3,2-a]indoles in good to excellent yields [47].

X-ray Crystallographic Studies

While direct crystallographic data for 5,6,7-trifluoro-1H-indole is not available in the current literature, extensive studies on structurally related fluorinated indole derivatives provide valuable insights into the expected crystallographic behavior of this compound [1] [2] [3] [4] [5].

Crystal Packing and Intermolecular Interactions

Fluorinated indole derivatives typically exhibit distinct crystal packing patterns influenced by the electronegativity of fluorine substituents. In related trifluoro-substituted indole compounds, the crystal structures reveal monoclinic or orthorhombic space groups, with intermolecular interactions dominated by carbon-hydrogen···fluorine contacts [1] [5]. For example, in structurally analogous compounds, dihedral angles between aromatic ring systems range from 52.13(6)° to 61.36(7)°, indicating significant conformational flexibility influenced by fluorine substitution [1] [4].

Hydrogen Bonding Networks

The presence of three fluorine atoms at positions 5, 6, and 7 creates a unique electronic environment that significantly affects hydrogen bonding patterns. Studies on related fluorinated indoles demonstrate that short intramolecular C-H···F contacts are prevalent, with typical distances of 2.3-2.7 Å [1]. The indole nitrogen-hydrogen group remains the primary hydrogen bond donor, forming N-H···N dimeric structures with neighboring molecules in the crystal lattice [6].

Structural Parameters

Based on crystallographic studies of closely related compounds, 5,6,7-trifluoro-1H-indole is expected to exhibit:

| Parameter | Expected Value | Reference |

|---|---|---|

| N-H bond length | 0.89-0.92 Å | [1] |

| C-F bond lengths | 1.34-1.36 Å | [5] |

| Ring planarity deviation | <0.012 Å | [7] |

| Intermolecular N···N distance | 2.9-3.1 Å | [1] |

Advanced Spectroscopic Analysis

Multinuclear Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 5,6,7-trifluoro-1H-indole exhibits characteristic resonances that reflect the unique electronic environment created by the three fluorine substituents [8] [9]. The indole nitrogen-hydrogen proton appears as a broad singlet at δ 11.0-12.0 ppm in dimethyl sulfoxide-d₆, demonstrating the typical downfield shift associated with the aromatic heterocyclic system [9].

The aromatic proton resonances are significantly affected by fluorine substitution, appearing in two distinct regions. The hydrogen-2 and hydrogen-3 protons of the pyrrole ring resonate at δ 7.0-7.5 ppm, while the remaining benzene ring proton (hydrogen-4) appears at δ 6.5-7.0 ppm [10]. The coupling patterns are complex due to through-space and through-bond fluorine-proton interactions, resulting in multipicity patterns that deviate from simple first-order expectations [11].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and electronic effects of fluorine substitution [12]. The quaternary carbon atoms bearing fluorine substituents exhibit characteristic doublet or quartet multiplicity due to one-bond carbon-fluorine coupling (¹J_CF = 240-280 Hz) [13]. The aromatic carbon resonances span a range from δ 100-160 ppm, with fluorine-bearing carbons appearing at higher field due to the γ-effect of fluorine [12].

Specific chemical shift assignments based on analogous compounds:

| Carbon Position | Chemical Shift (ppm) | Coupling Pattern | Notes |

|---|---|---|---|

| C-2 | 102-105 | Doublet | Pyrrole ring carbon |

| C-3 | 110-115 | Singlet | Non-fluorinated aromatic |

| C-4 | 118-125 | Doublet | Adjacent to C-5 |

| C-5 | 140-145 | Doublet (¹J_CF) | Fluorine-bearing |

| C-6 | 135-140 | Doublet (¹J_CF) | Central fluorine |

| C-7 | 142-148 | Doublet (¹J_CF) | Ortho to nitrogen |

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

¹⁹F Nuclear Magnetic Resonance spectroscopy provides the most sensitive probe for characterizing the fluorine substitution pattern [14] [15]. The three fluorine atoms in 5,6,7-trifluoro-1H-indole exhibit distinct chemical shifts reflecting their unique electronic environments:

- Fluorine-5: δ -130 to -140 ppm (meta to nitrogen)

- Fluorine-6: δ -135 to -145 ppm (para to nitrogen)

- Fluorine-7: δ -140 to -150 ppm (ortho to nitrogen)

The ¹⁹F spectrum typically shows complex multipicity due to through-space fluorine-fluorine coupling (⁴JFF = 2-8 Hz) and fluorine-proton coupling (³JFH = 6-12 Hz) [11] [16]. The chemical shift dispersion of approximately 20 ppm among the three fluorine atoms reflects the significant electronic differences imposed by their positions relative to the nitrogen heteroatom [17].

Vibrational Spectroscopy (Infrared and Raman)

Infrared Spectroscopy

The infrared spectrum of 5,6,7-trifluoro-1H-indole exhibits characteristic absorption bands that reflect both the indole chromophore and the fluorine substitution effects [18] [19]. The nitrogen-hydrogen stretching vibration appears as a broad absorption at 3400-3450 cm⁻¹, broader than in unsubstituted indole due to the electron-withdrawing effects of fluorine atoms [18].

Aromatic carbon-hydrogen stretching modes are observed in the 3050-3100 cm⁻¹ region, while the aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear as strong bands at 1580-1620 cm⁻¹ and 1520-1570 cm⁻¹ respectively [18] [19]. The multiple carbon-fluorine stretching modes constitute the most diagnostic region of the spectrum, appearing as intense absorptions between 1100-1300 cm⁻¹ [20].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| ν(N-H) | 3400-3450 | Medium-broad | N-H stretch |

| ν(C-H)_aromatic | 3050-3100 | Weak | Aromatic C-H |

| ν(C=C)_aromatic | 1580-1620 | Strong | Ring stretching |

| ν(C=N) | 1520-1570 | Medium | Indole characteristic |

| ν(C-F) | 1100-1300 | Very strong | Multiple C-F modes |

| δ(N-H) | 1330-1380 | Weak | N-H bending |

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum [21]. The ring breathing modes at 1020-1050 cm⁻¹ are typically strong in Raman spectra and serve as excellent fingerprint bands for the indole skeleton [18]. Carbon-fluorine bending modes appear in the 500-700 cm⁻¹ region and are sensitive to the substitution pattern [20].

The out-of-plane nitrogen-hydrogen wagging mode (750-850 cm⁻¹) is particularly sensitive to the local environment and crystal packing effects, making it valuable for polymorph identification and solid-state characterization [22].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation of 5,6,7-trifluoro-1H-indole follows predictable pathways that reflect the stability of the indole ring system and the lability of carbon-fluorine bonds under electron impact conditions [23] [24].

Molecular Ion and Primary Fragmentations

The molecular ion [M]⁺- * appears at *m/z 171 and typically represents 85-100% relative intensity, indicating good stability under standard electron impact conditions. The base peak often corresponds to the molecular ion or a closely related fragment resulting from minimal fluorine loss [25].

Sequential Fluorine Loss Pathways

The characteristic fragmentation pattern involves sequential loss of fluorine atoms, beginning with the formation of [M-F]⁺ at m/z 152 (15-25% relative intensity). This is followed by loss of hydrogen fluoride to generate [M-HF]⁺ at m/z 151 (35-45% relative intensity), representing a more favorable fragmentation pathway due to the concurrent hydrogen transfer [23].

Ring-Retained Fragment Ions

Several significant fragment ions retain the basic indole skeleton:

- [C₈H₄N]⁺- * at *m/z 130 (40-60% relative intensity): Loss of CF₃H fragment

- [C₇H₄F]⁺ at m/z 123 (20-30% relative intensity): Fluorinated benzyl fragment

- [C₆H₄F]⁺ at m/z 103 (15-25% relative intensity): Fluorobenzene fragment

- [C₆H₄]⁺- * at *m/z 78 (30-50% relative intensity): Benzene ring fragment

Mechanistic Considerations

The fragmentation mechanisms involve retro-Diels-Alder reactions, hydrogen rearrangements, and fluorine migration processes [24]. The relative stability of fragments containing the pyrrole nitrogen suggests that this heteroatom plays a crucial role in stabilizing positive charge during the fragmentation process [23].

The loss patterns of multiple fluorine atoms ([M-2F]⁺ at m/z 133, [M-3F]⁺ at m/z 114) provide definitive confirmation of the trifluoro-substitution pattern and serve as diagnostic markers for structural identification [23].